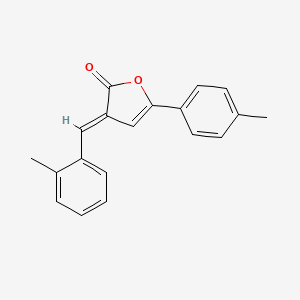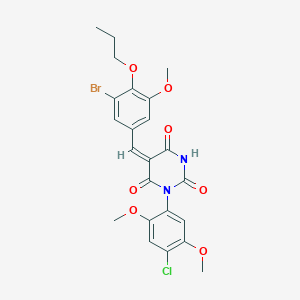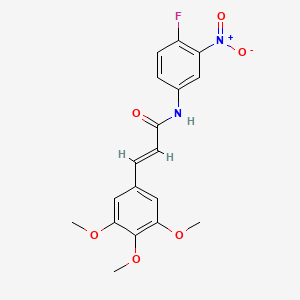![molecular formula C29H33N3O3 B4900121 4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine](/img/structure/B4900121.png)
4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine, also known as Ro 115-1240, is a chemical compound that belongs to the class of imidazolidine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders. The purpose of
Mechanism of Action
The mechanism of action of 4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine 115-1240 varies depending on the disease model. In cancer research, this compound 115-1240 induces apoptosis and cell cycle arrest by activating the p38 mitogen-activated protein kinase (MAPK) pathway and inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. It also sensitizes cancer cells to chemotherapy and radiotherapy by inhibiting the DNA damage response pathway.
In diabetes research, this compound 115-1240 improves glucose tolerance and insulin sensitivity by activating the AMPK pathway and inhibiting the mammalian target of rapamycin (mTOR) pathway. It also reduces inflammation and oxidative stress by inhibiting the nuclear factor kappa B (NF-κB) pathway and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
In cardiovascular research, this compound 115-1240 protects against ischemia-reperfusion injury and improves cardiac function by activating the PKCε pathway and inhibiting the mitochondrial permeability transition pore (mPTP). It also reduces myocardial infarct size and improves endothelial function by inhibiting the c-Jun N-terminal kinase (JNK) pathway and activating the Akt pathway.
Biochemical and Physiological Effects:
This compound 115-1240 has various biochemical and physiological effects depending on the disease model. In cancer research, this compound 115-1240 induces apoptosis and cell cycle arrest, inhibits angiogenesis and metastasis, and sensitizes cancer cells to chemotherapy and radiotherapy. In diabetes research, this compound 115-1240 improves glucose tolerance and insulin sensitivity, reduces inflammation and oxidative stress, and protects against diabetic complications. In cardiovascular research, this compound 115-1240 protects against ischemia-reperfusion injury, improves cardiac function, reduces myocardial infarct size, and improves endothelial function.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine 115-1240 in lab experiments include its potent and selective pharmacological effects, well-established synthesis method, and extensive scientific research applications. However, the limitations of using this compound 115-1240 in lab experiments include its high cost, potential toxicity, and limited availability.
Future Directions
There are several future directions for the research on 4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine 115-1240. In cancer research, future studies could focus on the combination therapy of this compound 115-1240 with other chemotherapeutic agents and the development of this compound 115-1240 analogs with improved pharmacological properties. In diabetes research, future studies could focus on the long-term effects of this compound 115-1240 on glucose metabolism and insulin sensitivity and the potential use of this compound 115-1240 as a therapeutic agent for diabetic complications. In cardiovascular research, future studies could focus on the clinical translation of this compound 115-1240 as a cardioprotective agent and the development of this compound 115-1240 analogs with improved cardiac selectivity.
Synthesis Methods
The synthesis of 4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine 115-1240 involves the reaction of 4-(4-chlorophenoxy)acetic acid with 1,3-dibenzyl-2-imidazolidinone in the presence of thionyl chloride and triethylamine to form the intermediate 4-(4-chlorophenoxy)acetyl-1,3-dibenzyl-2-imidazolidinone. This intermediate is then reacted with morpholine in the presence of potassium carbonate to yield this compound 115-1240.
Scientific Research Applications
4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine 115-1240 has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, this compound 115-1240 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.
In diabetes research, this compound 115-1240 has been shown to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. It has also been shown to reduce inflammation and oxidative stress in diabetic animals.
In cardiovascular research, this compound 115-1240 has been shown to protect against ischemia-reperfusion injury and improve cardiac function by activating the protein kinase C epsilon (PKCε) pathway. It has also been shown to reduce myocardial infarct size and improve endothelial function.
properties
IUPAC Name |
2-[4-(1,3-dibenzylimidazolidin-2-yl)phenoxy]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c33-28(30-17-19-34-20-18-30)23-35-27-13-11-26(12-14-27)29-31(21-24-7-3-1-4-8-24)15-16-32(29)22-25-9-5-2-6-10-25/h1-14,29H,15-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPNFQIBCMKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)N4CCOCC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4900038.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)


![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)
![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)
![N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900106.png)
![(2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B4900110.png)
![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4900118.png)
![N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4900127.png)


![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4900145.png)